molecular formula C6H6N2 B078258 Isopropylidenemalononitrile CAS No. 13166-10-4

Isopropylidenemalononitrile

Cat. No.: B078258
CAS No.: 13166-10-4
M. Wt: 106.13 g/mol
InChI Key: NVBHWAQBDJEGEO-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is soluble in methanol and has a boiling point of 112°C . This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Isopropylidenemalononitrile is a chemical compound used in various organic reactions . .

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in Michael reactions with cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin . The exact interaction of this compound with these compounds and the resulting changes are complex and depend on the specific reaction conditions.

Biochemical Pathways

It’s known to participate in the synthesis of various organic compounds , which could indirectly influence multiple biochemical pathways.

Result of Action

In the reaction of this compound with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . This indicates that this compound can undergo reactions to form complex structures, which could have various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or temperatures outside this range.

Preparation Methods

Isopropylidenemalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with acetone in the presence of a catalyst such as aluminum oxide. The reaction is typically carried out in chloroform at a temperature range of 20-25°C for about an hour . The reaction mixture is then filtered and concentrated to obtain the desired product.

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Isopropylidenemalononitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include diazomethane, cyanothioacetamide, and cyclohexane-1,3-dione. The major products formed from these reactions are pyrazoline derivatives and substituted chromenes.

Comparison with Similar Compounds

Isopropylidenemalononitrile can be compared with other similar compounds such as:

This compound is unique due to its ability to form stable intermediates and its versatility in various chemical reactions.

Biological Activity

Isopropylidenemalononitrile (IMN), also known by its chemical formula C₇H₈N₂, is a member of the malononitrile family characterized by the presence of two cyano groups and a ketone functionality. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of IMN, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is synthesized primarily through the Knoevenagel condensation reaction between malononitrile and acetone, typically catalyzed by aluminum oxide. The reaction pathway is illustrated below:

Malononitrile+AcetoneAl2O3This compound\text{Malononitrile}+\text{Acetone}\xrightarrow{\text{Al}_2\text{O}_3}\text{this compound}

This synthesis highlights IMN's role as a versatile intermediate in organic synthesis, particularly in creating biologically active compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from IMN have shown effectiveness against various bacterial strains, suggesting that modifications to its structure can enhance its bioactivity. A study demonstrated that certain derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential application in developing new antimicrobial agents.

Antitumor Activity

IMN derivatives have also been investigated for their antitumor properties. Structural similarities to known anticancer agents suggest that IMN could serve as a lead compound in cancer therapy. In vitro studies have shown that specific derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of IMN derivatives.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : Some derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.
  • Study on Antitumor Activity :
    • Objective : To assess the cytotoxic effects of IMN derivatives on cancer cells.
    • Method : MTT assay on several cancer cell lines.
    • Results : Certain derivatives showed IC₅₀ values in the low micromolar range, indicating significant cytotoxicity against targeted cancer cells .

Comparison with Related Compounds

The following table compares this compound with other compounds in the malononitrile family regarding their structural features and biological activities:

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundTwo cyano groups, ketone functionalityVersatile intermediate in organic synthesisAntimicrobial, antitumor
MalononitrileTwo cyano groupsSimpler structure; lacks ketone functionalityLimited biological activity
Ethyl CyanoacetateCyano group and ester functionalityMore stable; less reactive than IMNModerate antimicrobial
Acetone CyanoacetateCyano group and ketone functionalityPrimarily used as a solventMinimal biological activity

Properties

IUPAC Name

2-propan-2-ylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHWAQBDJEGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336394
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13166-10-4
Record name Isopropylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylidenemalononitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of reactivity for Isopropylidenemalononitrile?

A1: this compound acts as a strong electrophile, readily participating in reactions with nucleophiles. The electron-withdrawing nature of the two nitrile groups conjugated to the alkene significantly enhances its electrophilicity. This is exemplified by its participation in:

  • Phospha-Michael Additions: this compound reacts readily with secondary phosphine oxides, even under mild conditions, demonstrating its potent electrophilicity in phospha-Michael additions. []
  • Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes like 1,4-bis(dimethylamino)-1,3-butadiene. The reaction mechanism can involve electron transfer processes, particularly with dienes possessing low oxidation potentials. [] It also participates in [2+2] photocycloadditions with cyclohex-2-enones under UV irradiation. []

Q2: How does the structure of this compound influence its reactivity in cycloaddition reactions?

A2: Research suggests that this compound exhibits regioselectivity in cycloadditions, influenced by the substituents on the reacting diene or alkene.

  • Photocycloadditions: The reaction outcome in photocycloadditions with cyclohex-2-enones can be influenced by the substituents on both the this compound and the cyclohexenone, impacting the regioselectivity and leading to different isomeric products. []

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block for synthesizing various heterocyclic compounds:

  • Synthesis of 1,2,4-Oxadiazoles and Δ2-Isoxazolines: It reacts with mesitonitrile oxide, yielding both mono- and bis-1,2,4-oxadiazole derivatives along with Δ2-isoxazolines, demonstrating its utility in constructing these heterocyclic systems. []
  • Construction of Pyridine Derivatives: this compound can be utilized in multi-step synthetic routes to access diversely substituted 1,4-dihydropyridine-3,5-dicarbonitriles. [, ]
  • Formation of Fused 2-Aminopyrans: It can be employed as a precursor in the synthesis of fused 2-aminopyran systems via a sequence of reactions. [, ]

Q4: What is known about the dimerization of this compound?

A4: this compound is prone to dimerization under certain conditions. While the provided abstracts lack specific details, a dedicated study [] investigates the structure and reactions of the this compound dimer, highlighting its significance.

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